molecular formula C9H2BrCl2F3N2 B13006291 7-Bromo-4,6-dichloro-5-(trifluoromethyl)quinazoline

7-Bromo-4,6-dichloro-5-(trifluoromethyl)quinazoline

Katalognummer: B13006291
Molekulargewicht: 345.93 g/mol
InChI-Schlüssel: VCHLYVPVIJXBMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-4,6-dichloro-5-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C9H2BrCl2F3N2. It belongs to the quinazoline family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes . This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a quinazoline core, making it a unique and versatile molecule.

Vorbereitungsmethoden

The synthesis of 7-Bromo-4,6-dichloro-5-(trifluoromethyl)quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

7-Bromo-4,6-dichloro-5-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7-Bromo-4,6-dichloro-5-(trifluoromethyl)quinazoline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Bromo-4,6-dichloro-5-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The presence of halogen and trifluoromethyl groups enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Vergleich Mit ähnlichen Verbindungen

7-Bromo-4,6-dichloro-5-(trifluoromethyl)quinazoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H2BrCl2F3N2

Molekulargewicht

345.93 g/mol

IUPAC-Name

7-bromo-4,6-dichloro-5-(trifluoromethyl)quinazoline

InChI

InChI=1S/C9H2BrCl2F3N2/c10-3-1-4-5(8(12)17-2-16-4)6(7(3)11)9(13,14)15/h1-2H

InChI-Schlüssel

VCHLYVPVIJXBMY-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=C(C(=C1Br)Cl)C(F)(F)F)C(=NC=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.